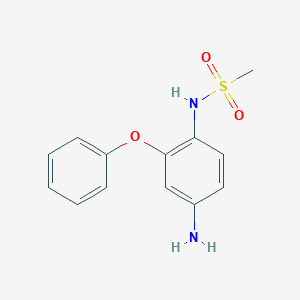

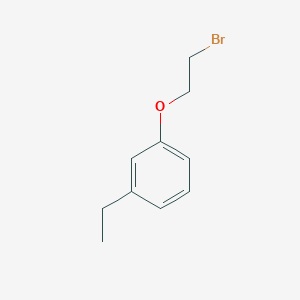

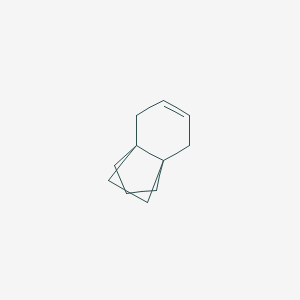

(2S)-4-(Phenylmethyl)-2-morpholinemethanol

Descripción general

Descripción

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The products of these reactions can provide valuable insights into the compound’s chemical properties .Physical And Chemical Properties Analysis

This could include the compound’s melting point, boiling point, solubility in various solvents, and its spectral data .Aplicaciones Científicas De Investigación

Metal-to-Ligand Charge Transfer Excited States

Cuprous bis-phenanthroline compounds, similar in structure to (2S)-4-(Phenylmethyl)-2-morpholinemethanol, have been studied for their metal-to-ligand charge transfer (MLCT) excited states. These compounds exhibit long-lived excited states at room temperature, which are stabilized and increased in energy gap between the MLCT and ground state through disubstitution at specific positions. Such properties make them interesting for applications in light-emitting devices and as photosensitizers in photovoltaic cells (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).

Biomedical Applications

The morpholine moiety, a structural component of (2S)-4-(Phenylmethyl)-2-morpholinemethanol, is prevalent in compounds with diverse pharmacological activities. Morpholine derivatives have been extensively researched for their broad spectrum of pharmacological profiles, indicating the potential for (2S)-4-(Phenylmethyl)-2-morpholinemethanol to serve as a scaffold in drug discovery and development, especially in targeting neurological diseases and cancer (Asif & Imran, 2019).

Antioxidant Activity Analysis

Research methodologies for determining antioxidant activity highlight the importance of compounds like (2S)-4-(Phenylmethyl)-2-morpholinemethanol in evaluating their potential as antioxidants. These methods provide critical insights into understanding the compound's capacity to scavenge free radicals, thereby contributing to its potential application in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Environmental and Toxicological Studies

Investigations into the toxicity and environmental impact of synthetic compounds underscore the necessity for evaluating (2S)-4-(Phenylmethyl)-2-morpholinemethanol's environmental footprint and toxicological profile. Such studies are pivotal in ensuring the compound's safe use in various applications, from industrial processes to potential therapeutic uses (Liu & Mabury, 2020).

Synthetic Methodologies and Chemical Analysis

The development of efficient synthetic routes for compounds like (2S)-4-(Phenylmethyl)-2-morpholinemethanol is crucial for its application in research and industry. Studies focusing on practical synthesis methods contribute to the accessibility of such compounds for further research and application. Additionally, analytical techniques used in determining the structure and purity of these compounds are essential for their application in scientific research (Qiu, Gu, Zhang, & Xu, 2009).

Safety And Hazards

Propiedades

IUPAC Name |

[(2S)-4-benzylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNIKIMRIXHNFF-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353046 | |

| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(4-benzylmorpholin-2-yl)methanol | |

CAS RN |

132073-82-6 | |

| Record name | [(2S)-4-Benzylmorpholin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)